molecular formula C12H15Cl3NO B1233260 Trichloromethyl-phenyl-t-butyl nitrone CAS No. 63711-04-6

Trichloromethyl-phenyl-t-butyl nitrone

Cat. No.: B1233260
CAS No.: 63711-04-6
M. Wt: 295.6 g/mol
InChI Key: DMZQGMMRYVYDIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trichloromethyl-phenyl-t-butyl nitrone, also known as this compound, is a useful research compound. Its molecular formula is C12H15Cl3NO and its molecular weight is 295.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

PBN has been extensively studied for its pharmacological properties, particularly its role as a free radical spin trap. Its ability to scavenge reactive oxygen species (ROS) has led to numerous therapeutic applications:

  • Neuroprotection : PBN has demonstrated neuroprotective effects in various animal models. It protects against ischemia-reperfusion injury, reducing neuronal damage after strokes and other brain injuries. Studies have shown that PBN can be administered even up to one hour post-injury with beneficial effects .
  • Protection Against Oxidative Stress : PBN exhibits protective effects against oxidative stress-induced damage in different tissues. For example, it has been shown to protect retinal cells from light-induced damage, maintaining retinal function and structure .
  • Antidiabetic Properties : Research indicates that PBN may reduce the incidence of diabetes induced by streptozotocin in animal models, suggesting its potential role in diabetes prevention .

Biochemical Applications

In biochemical research, PBN is utilized for its spin-trapping capabilities:

  • Free Radical Detection : PBN is employed to detect trichloromethyl radicals generated during metabolic reactions. This application is crucial for understanding the mechanisms of oxidative stress and the formation of free radicals in biological systems .
  • Studying Lipid Peroxidation : PBN has been used to investigate lipid peroxidation processes, which are critical in understanding various pathologies, including cardiovascular diseases and neurodegenerative disorders .

Cosmetic Formulations

PBN's antioxidant properties have led to its incorporation into cosmetic formulations:

  • Stabilization of Products : Due to its ability to scavenge free radicals, PBN is used to enhance the stability and efficacy of cosmetic products by preventing oxidative degradation of active ingredients .

Neuroprotection in Stroke Models

A study demonstrated that PBN significantly reduced neuronal necrosis in rat models of status epilepticus induced by flurothyl. The compound was found effective at doses as low as 100 mg/kg, showcasing its potential for therapeutic use in human stroke cases .

Retinal Protection Against Light Damage

In a controlled experiment involving albino rats exposed to constant light stress, PBN treatment resulted in a remarkable preservation of outer nuclear layer thickness and retinal function compared to untreated controls. This suggests that PBN could be a promising therapeutic agent for retinal degenerative diseases .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
NeuroprotectionStroke modelsReduces neuronal damage post-injury
Antioxidant ResearchFree radical detectionEffective spin trap for trichloromethyl radicals
Cosmetic FormulationsStabilization of productsEnhances product efficacy and shelf-life
Diabetes PreventionStreptozotocin-induced diabetes modelsReduces incidence of diabetes
Retinal ProtectionLight-induced retinal damage studiesPreserves retinal structure and function

Properties

CAS No.

63711-04-6

Molecular Formula

C12H15Cl3NO

Molecular Weight

295.6 g/mol

InChI

InChI=1S/C12H15Cl3NO/c1-11(2,3)16(17)10(12(13,14)15)9-7-5-4-6-8-9/h4-8,10H,1-3H3

InChI Key

DMZQGMMRYVYDIU-UHFFFAOYSA-N

SMILES

CC(C)(C)N(C(C1=CC=CC=C1)C(Cl)(Cl)Cl)[O]

Canonical SMILES

CC(C)(C)N(C(C1=CC=CC=C1)C(Cl)(Cl)Cl)[O]

Synonyms

trichloromethyl-phenyl-t-butyl nitrone

Origin of Product

United States

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